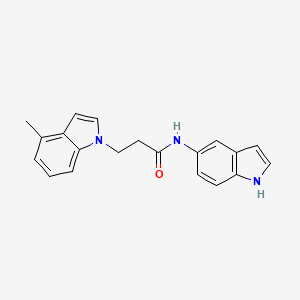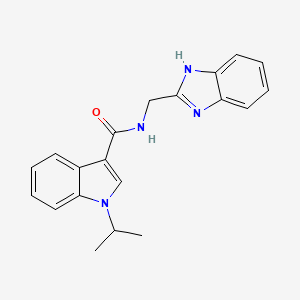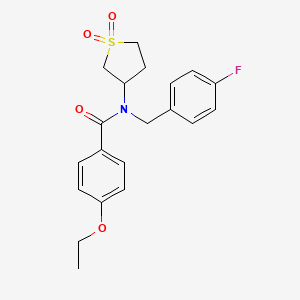![molecular formula C24H20ClNO4S2 B11128884 4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate](/img/structure/B11128884.png)
4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL (2E)-3-(4-CHLOROPHENYL)PROP-2-ENOATE” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolidinone core, a phenyl group, and a chlorophenyl prop-2-enoate moiety, making it a unique structure with diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL (2E)-3-(4-CHLOROPHENYL)PROP-2-ENOATE” involves multiple steps, starting with the preparation of the thiazolidinone core. This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions. The oxolan-2-ylmethyl group is introduced via alkylation reactions, and the phenyl and chlorophenyl prop-2-enoate moieties are attached through esterification and condensation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The phenyl and chlorophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
The compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
作用机制
The mechanism of action of “4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL (2E)-3-(4-CHLOROPHENYL)PROP-2-ENOATE” involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, modulating their activity. The phenyl and chlorophenyl groups may enhance binding affinity and specificity, leading to the activation or inhibition of particular biochemical pathways.
相似化合物的比较
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone cores but different substituents.
Phenylpropanoates: Compounds with similar phenyl and prop-2-enoate moieties but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a thiazolidinone core with oxolan-2-ylmethyl, phenyl, and chlorophenyl prop-2-enoate groups. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
属性
分子式 |
C24H20ClNO4S2 |
|---|---|
分子量 |
486.0 g/mol |
IUPAC 名称 |
[4-[(Z)-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] (E)-3-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C24H20ClNO4S2/c25-18-8-3-16(4-9-18)7-12-22(27)30-19-10-5-17(6-11-19)14-21-23(28)26(24(31)32-21)15-20-2-1-13-29-20/h3-12,14,20H,1-2,13,15H2/b12-7+,21-14- |
InChI 键 |
WBBGXCBHZZOJNF-DWVIGKKNSA-N |
手性 SMILES |
C1CC(OC1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OC(=O)/C=C/C4=CC=C(C=C4)Cl)/SC2=S |
规范 SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C=CC4=CC=C(C=C4)Cl)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-fluorophenyl)-3-methylbenzenesulfonamide](/img/structure/B11128805.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B11128809.png)

![N-(2-chlorobenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B11128818.png)
![6-[(4-bromobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one](/img/structure/B11128821.png)
![N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide](/img/structure/B11128836.png)
![2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(2-pyridyl)piperazino]-1-ethanone](/img/structure/B11128841.png)


![4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11128854.png)

![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)glycinamide](/img/structure/B11128862.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128871.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B11128875.png)
